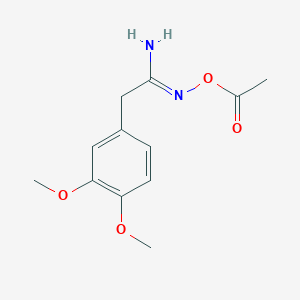![molecular formula C17H21NO2 B5909278 N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide](/img/structure/B5909278.png)
N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide, also known as BIA, is a chemical compound that has been studied extensively in scientific research due to its potential therapeutic applications. BIA is a small molecule that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs and therapies. In
科学的研究の応用
N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for the development of new drugs and therapies. N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide is not yet fully understood. However, it is thought to exert its therapeutic effects through the modulation of several key signaling pathways in the body, including the MAPK/ERK pathway and the NF-κB pathway. N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide has also been shown to inhibit the activity of several enzymes involved in inflammation and pain, including COX-2 and iNOS.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for conditions such as arthritis and chronic pain. N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide has also been shown to have antitumor properties, making it a potential treatment for cancer. Additionally, N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized, making it readily available for use in experiments. Additionally, N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide has been shown to exhibit a range of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, there are also limitations to the use of N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide in lab experiments. Its mechanism of action is not yet fully understood, which can make it difficult to interpret experimental results. Additionally, N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide has not yet been extensively tested in clinical trials, so its potential therapeutic applications are not yet fully understood.
将来の方向性
There are several future directions for research on N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide. One area of research is the development of new drugs and therapies based on N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide. N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide has been shown to exhibit a range of therapeutic properties, making it a promising candidate for the development of new treatments for conditions such as arthritis, chronic pain, and cancer. Another area of research is the further elucidation of N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide's mechanism of action. Understanding how N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide exerts its therapeutic effects could lead to the development of more targeted and effective treatments. Finally, there is a need for further testing of N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide in clinical trials to determine its safety and efficacy in humans.
合成法
The synthesis of N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide is a complex process that involves several steps. The starting material for the synthesis is bicyclo[2.2.1]hept-2-en-5-one, which is reacted with 4-methoxyphenylmagnesium bromide to form the corresponding alcohol. This alcohol is then converted to the corresponding bromide, which is reacted with acrylamide to form N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide.
特性
IUPAC Name |
(E)-N-(2-bicyclo[2.2.1]heptanyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-20-15-7-3-12(4-8-15)5-9-17(19)18-16-11-13-2-6-14(16)10-13/h3-5,7-9,13-14,16H,2,6,10-11H2,1H3,(H,18,19)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFXGQIGRWFLRW-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2CC3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2CC3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198823 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909205.png)
![2-(4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909219.png)
![2-(4-{[1-(3-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909221.png)

![N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide](/img/structure/B5909232.png)
![2-{4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid](/img/structure/B5909243.png)
![2-(4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909246.png)

![N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5909256.png)
![2-(4-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909260.png)
![5-allyl-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5909268.png)
![3-({2-methoxy-4-[2-(2-naphthylsulfonyl)carbonohydrazonoyl]phenoxy}methyl)benzoic acid](/img/structure/B5909276.png)
![N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide](/img/structure/B5909285.png)
